molecular formula C24H46O11 B1457378 Dodecyl beta-d-cellobioside CAS No. 74513-19-2

Dodecyl beta-d-cellobioside

Cat. No.: B1457378
CAS No.: 74513-19-2
M. Wt: 510.6 g/mol
InChI Key: NLEBIOOXCVAHBD-ALYNCGSASA-N
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Description

Dodecyl beta-D-cellobioside is a non-ionic surfactant derived from cellobiose, a disaccharide composed of two glucose molecules linked by a beta-1,4-glycosidic bond. This compound is known for its ability to solubilize membrane proteins while maintaining their functional integrity, making it a valuable tool in biochemical and biophysical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecyl beta-D-cellobioside can be synthesized through the glycosylation of cellobiose with dodecanol in the presence of an acid catalyst. The reaction typically involves the use of a solvent such as dichloromethane and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound often involves enzymatic synthesis using glycosyltransferases. This method is preferred due to its specificity and efficiency, resulting in higher yields and fewer by-products compared to chemical synthesis .

Chemical Reactions Analysis

Types of Reactions: Dodecyl beta-D-cellobioside primarily undergoes hydrolysis and glycosylation reactions. It is relatively stable under neutral and mildly acidic conditions but can be hydrolyzed by strong acids or enzymes such as beta-glucosidases .

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Dodecyl beta-D-cellobioside exerts its effects primarily through its surfactant properties. It reduces surface tension and forms micelles, which can encapsulate hydrophobic molecules. This property is particularly useful in solubilizing membrane proteins, allowing them to be studied in aqueous environments without losing their functional integrity .

Molecular Targets and Pathways: The compound interacts with lipid bilayers, disrupting their structure and increasing membrane permeability. This interaction is crucial for its role in solubilizing membrane proteins and facilitating their extraction from biological membranes .

Comparison with Similar Compounds

Uniqueness: Dodecyl beta-D-cellobioside is unique due to its ability to maintain the functional integrity of solubilized proteins better than many other surfactants. Its non-ionic nature reduces the risk of denaturing proteins, making it a preferred choice in biochemical and biophysical research .

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H46O11/c1-2-3-4-5-6-7-8-9-10-11-12-32-23-21(31)19(29)22(16(14-26)34-23)35-24-20(30)18(28)17(27)15(13-25)33-24/h15-31H,2-14H2,1H3/t15-,16-,17-,18+,19-,20-,21-,22-,23-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEBIOOXCVAHBD-ALYNCGSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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